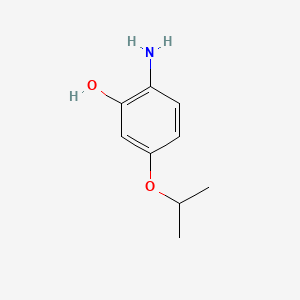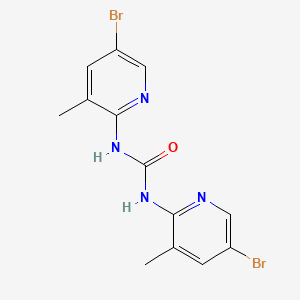
1,3-ビス(5-ブロモ-3-メチルピリジン-2-イル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is a chemical compound with the molecular formula C13H12Br2N4O It is characterized by the presence of two bromine atoms and two pyridine rings, which are connected through a urea linkage
科学的研究の応用
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition. Its brominated pyridine rings can interact with biological molecules, providing insights into biochemical pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: In industrial applications, 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea can be used in the production of specialty chemicals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea typically involves the following steps:
Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. This reaction introduces bromine atoms at the 5-position of the pyridine ring.
Formation of the urea linkage: The brominated product is then reacted with urea in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the urea linkage, resulting in the final product, 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea.
Industrial Production Methods
Industrial production methods for 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
作用機序
The mechanism of action of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. The brominated pyridine rings can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Bis(5-methylpyridin-2-yl)urea: This compound is similar in structure but lacks the bromine atoms. It has different reactivity and applications due to the absence of bromine.
1,3-Bis(5-chloro-3-methylpyridin-2-yl)urea: This compound has chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
1,3-Bis(5-fluoro-3-methylpyridin-2-yl)urea: The presence of fluorine atoms imparts unique properties, making it useful in different applications compared to the brominated compound.
Uniqueness
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is unique due to the presence of bromine atoms, which enhance its reactivity and potential applications. The bromine atoms can participate in various chemical reactions, making the compound versatile for use in organic synthesis, biological studies, and industrial applications.
特性
IUPAC Name |
1,3-bis(5-bromo-3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N4O/c1-7-3-9(14)5-16-11(7)18-13(20)19-12-8(2)4-10(15)6-17-12/h3-6H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOLIQYWUCTHLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)NC2=NC=C(C=C2C)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
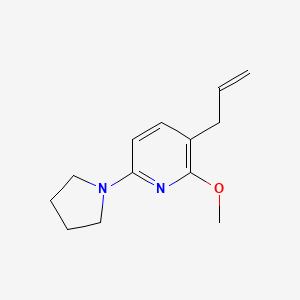
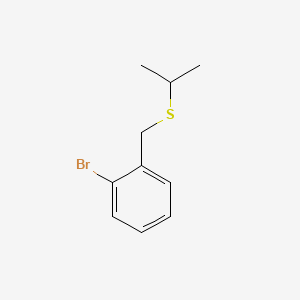
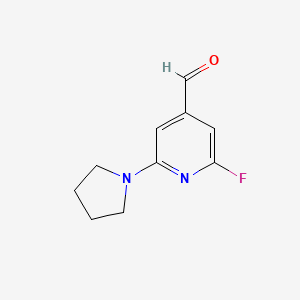
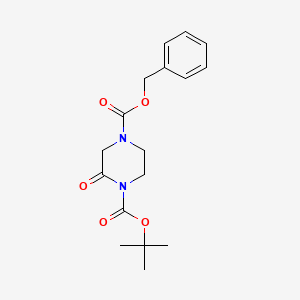
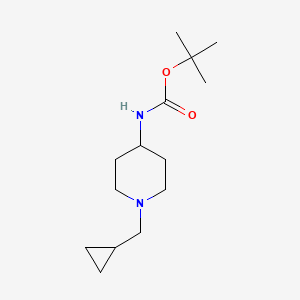
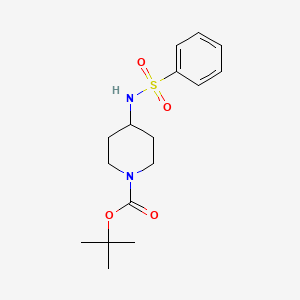
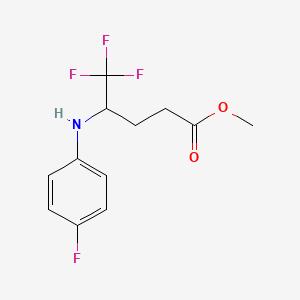

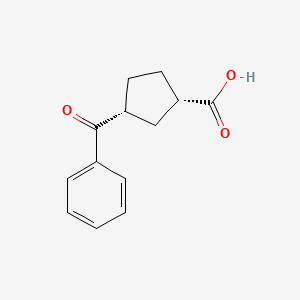
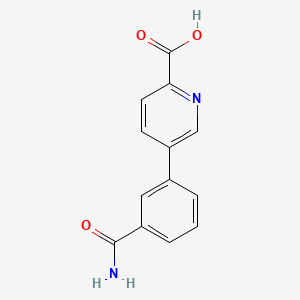

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)
![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)
